molecular formula C29H38N2O2 B6319266 (4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(t-butyl)-4,5-dihydrooxazole) CAS No. 319489-90-2

(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(t-butyl)-4,5-dihydrooxazole)

Cat. No. B6319266
CAS RN: 319489-90-2
M. Wt: 446.6 g/mol
InChI Key: GKBCJHLRVUHQRT-DNQXCXABSA-N
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Description

(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(t-butyl)-4,5-dihydrooxazole) is a novel organic compound with potential applications in scientific research. It is a symmetrical, diphenylpropane-based bisoxazole, which is a type of heterocyclic compound containing two oxazole rings. This compound has been synthesized using a combination of condensation and reduction reactions, and its structure has been characterized by X-ray crystallography. The compound has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

Stereochemistry in Polymerization : Research by Gsponer, Milani, and Consiglio (2002) on the stereochemistry of palladium-catalyzed copolymerization highlighted the effect of chirality and ligand-to-metal ratios. Using similar dihydrooxazole ligands, they demonstrated how these factors influence the tacticity of polyketones, suggesting applications in material science for creating polymers with specific properties (Gsponer, Milani, & Consiglio, 2002).

Ligand Design and Coordination Chemistry

Catalysis by Metal Complexes : Zhi and You (2006) discussed the catalytic effects of copper(II) and zinc(II) complexes with dihydrooxazole ligands on cycloaddition reactions. Their findings suggest that these complexes can enhance reaction rates and alter stereo selectivity, pointing to the utility of dihydrooxazole-based ligands in catalysis and synthetic chemistry applications (Zhi & You, 2006).

Coordination Polymers : A study on the construction of coordination polymers using bis(triazole) ligands with 3,5-dinitrosalicylic acid by Yang et al. (2013) showcases the structural diversity achievable with such ligands. Though not directly involving dihydrooxazole, this research underscores the potential of similarly structured ligands in designing new materials with varied architectures (Yang, Du, Yang, Kan, & Ma, 2013).

Organic Synthesis and Mechanistic Insights

Asymmetric Synthesis : The work of Pongrácz and Kollár (2017) on the asymmetric hydroformylation of cyclic carbonates using platinum-based catalysts with chiral ligands provides insights into enantioselective synthesis methods. Although the specific dihydrooxazole compound was not used, the principles of asymmetric catalysis highlighted are relevant to exploring its synthetic applications (Pongrácz & Kollár, 2017).

Electronic Properties and OLED Applications : Yi et al. (2016) investigated electronic alterations in triazolyl-silanes, which, like dihydrooxazole derivatives, can serve as electron-transport materials in OLEDs. Their findings on manipulating electronic properties through substituents may inform similar strategies for dihydrooxazole-based compounds (Yi, Bae, Kim, Lee, Kim, Han, Son, & Kang, 2016).

properties

IUPAC Name

(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O2/c1-27(2,3)23-19-32-25(30-23)29(17-21-13-9-7-10-14-21,18-22-15-11-8-12-16-22)26-31-24(20-33-26)28(4,5)6/h7-16,23-24H,17-20H2,1-6H3/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBCJHLRVUHQRT-DNQXCXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@H](CO4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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